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Compound of Interest

(S)-N-Boc-Morpholine-2-acetic
Compound Name: _
acid

Cat. No.: B088599

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: Synthesis,
Characterization, and Application

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic building block of significant
interest to the pharmaceutical and drug discovery sectors. Its unique structural features—a
stereochemically defined morpholine core, a protected amine, and a carboxylic acid handle—
make it a versatile synthon for constructing complex molecular architectures. The morpholine
ring, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance
pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain
barrier permeability[1]. This guide provides a comprehensive overview of the molecule's
properties, synthesis, analytical characterization, and strategic applications for researchers and
drug development professionals.

Molecular Profile and Physicochemical Properties

The precise chemical identity and physical characteristics of a building block are foundational
to its effective use in synthesis. (S)-N-Boc-Morpholine-2-acetic acid is characterized by a
molecular formula of CL1H19NO5 and a molecular weight of approximately 245.27 g/mol [2][3].
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it prevents
unwanted side reactions of the secondary amine while being readily removable under mild
acidic conditions, allowing for subsequent synthetic transformations[4].
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Property Value Source(s)

Molecular Formula C11H19NO5 [2][5]

Molecular Weight 245.27 g/mol [2][3]

CAS Number 1257850-82-0 [5][6]
2-[(2S)-4-[(2-methylpropan-2-

IUPAC Name yl)oxycarbonyllmorpholin-2- [5]
yllacetic acid

Physical Form Solid

N 2-8°C, sealed in a dry
Storage Conditions _ [4]
environment

. . 388.2°C at 760 mmHg
Boiling Point , [4]
(Predicted)

) CC(C)(C)OC(=O)N1CCO--
Canonical SMILES [5]
INVALID-LINK--C1
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InChl Key [5]
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Synthesis Strategies and Methodologies

The enantioselective synthesis of substituted morpholines is a critical challenge in organic
chemistry. The value of (S)-N-Boc-Morpholine-2-acetic acid lies in its defined
stereochemistry, which necessitates synthetic routes that can control the chiral center at the C2
position. Several strategies have been developed for synthesizing chiral morpholine
derivatives, often starting from readily available chiral precursors like amino alcohols or
employing asymmetric catalysis[7][8].

One effective approach involves the construction of the morpholine ring through cyclization
reactions. For instance, a synthetic pathway can be envisioned starting from a chiral amino
alcohol, which undergoes a series of transformations to build the heterocyclic core and append
the acetic acid side chain[9].
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Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine
acetic acid derivatives, highlighting the key stages of ring formation and functional group

manipulation.
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Caption: Conceptual workflow for the synthesis of (S)-N-Boc-Morpholine-2-acetic acid.
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Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic strategies for related
compounds[9][10].

Objective: To synthesize (S)-N-Boc-Morpholine-2-acetic acid.
Materials:

¢ (S)-N-Boc-2-(2-hydroxyethylamino)propan-1-ol (precursor)

» Di-tert-butyl dicarbonate (Boc20)

o Triethylamine (TEA)

e Dess-Martin Periodinane (DMP)

o Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
» Palladium on carbon (10% Pd/C)

e Hydrogen gas (H2)

e Lithium hydroxide (LiOH)

¢ Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
o Standard glassware and purification apparatus (silica gel chromatography)
Procedure:

e Protection & Activation: The synthesis would begin with a suitable, commercially available
chiral precursor. For this hypothetical protocol, we assume a precursor that already contains
the necessary atoms for the ring. The primary alcohol is selectively oxidized to an aldehyde
using a mild oxidant like Dess-Martin Periodinane in DCM.

o Chain Elongation: The resulting aldehyde is subjected to a Wittig reaction with
(carbethoxymethylene)triphenylphosphorane in THF to introduce the two-carbon acetate
unit, forming an unsaturated ester.
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e Cyclization & Reduction: The N-Boc protecting group is removed under acidic conditions,
and the resulting free amine undergoes an intramolecular aza-Michael addition to form the
morpholine ring. The double bond is then reduced via catalytic hydrogenation (10% Pd/C, Hz
balloon) in methanol. The amine is then re-protected with Boc20.

e Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium
hydroxide in a mixture of THF and water.

« Purification: The reaction mixture is acidified and extracted with an organic solvent. The final
product, (S)-N-Boc-Morpholine-2-acetic acid, is purified by silica gel chromatography to
ensure high purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A
multi-technique analytical approach serves as a self-validating system for the protocol's
success.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
structural elucidation. *H NMR confirms the presence of all protons, including those from the
Boc group, the morpholine ring, and the acetic acid moiety, while their splitting patterns and
integrations confirm connectivity.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition by providing a highly accurate molecular weight, matching the
calculated value for CL1H19NOS.

o High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for
determining enantiomeric purity (enantiomeric excess, ee). The sample is run on a chiral
stationary phase, which separates the (S) and (R) enantiomers, allowing for their
quantification. Reverse-phase HPLC is used to assess chemical purity.

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional
groups, such as the broad O-H stretch of the carboxylic acid and the strong C=0 stretches of
the carbamate (Boc group) and the acid.
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Analytical Workflow Diagram
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Caption: Standard analytical workflow for quality control of the final product.

Applications in Medicinal Chemistry and Drug
Discovery

The morpholine moiety is frequently employed by medicinal chemists to optimize the properties
of drug candidates. Its inclusion can lead to improved solubility, reduced lipophilicity, and
favorable metabolic profiles compared to more lipophilic amines[1].

o Scaffold for CNS Drug Candidates: The physicochemical properties of the morpholine ring,
including its pKa, make it particularly suitable for developing drugs targeting the central
nervous system (CNS)[1]. It can help molecules achieve the delicate balance of properties
required to cross the blood-brain barrier.

o Peptidomimetic Design: The acetic acid functionality provides a convenient attachment point
for amide bond formation. This allows (S)-N-Boc-Morpholine-2-acetic acid to be
incorporated into peptide sequences or used as a scaffold to create peptidomimetics, which
mimic the structure of natural peptides but with enhanced stability and bioavailability.

o Fragment-Based Drug Discovery (FBDD): As a chiral, functionalized fragment, this molecule
can be used in FBDD campaigns. The morpholine core can make key interactions within a
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target's binding site, while the acetic acid handle allows for synthetic elaboration to "grow"
the fragment into a more potent lead compound. Pharmaceutical intermediates are crucial
for linking basic research to drug production[11].

e Synthesis of Bioactive Molecules: Chiral N-Boc-morpholine carboxylic acids (a closely
related class of compounds) have been utilized as key synthons in the preparation of
reboxetine analogs, which are known for their activity as norepinephrine reuptake inhibitors.

Conclusion

(S)-N-Boc-Morpholine-2-acetic acid stands out as a high-value chiral building block for
modern drug discovery. Its well-defined structure and versatile functional handles provide a
reliable platform for synthesizing novel chemical entities with potentially superior
pharmacological profiles. A thorough understanding of its properties, synthetic routes, and
analytical validation is essential for researchers aiming to leverage its full potential in the
development of next-generation therapeutics. The strategic incorporation of such scaffolds is a
key enabler in the quest to escape "flatland” in medicinal chemistry and develop more effective
and safer drugs[10].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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